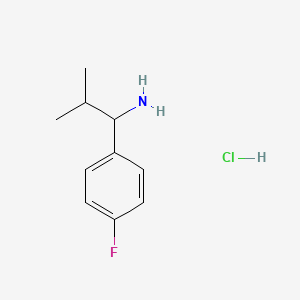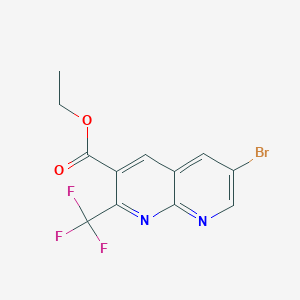![molecular formula C9H6FNO3 B1440716 Methyl 6-fluorobenzo[d]oxazole-2-carboxylate CAS No. 1086392-62-2](/img/structure/B1440716.png)
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Overview
Description
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a chemical compound with various implications for scientific research and industry. It has a molecular formula of C9H6FNO3 and a molecular weight of 195.15 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively detailed in the search results. It is known that it has a molecular weight of 195.15 g/mol .Relevant Papers A comprehensive review on biological activities of oxazole derivatives has been published . This review discusses the therapeutic potentials of oxazole scaffolds, which are valuable for medical applications. Although it does not specifically mention this compound, it provides valuable insights into the biological activities of oxazole derivatives in general .
Scientific Research Applications
Antibacterial Activities
- A study shows that compounds with a structure similar to Methyl 6-fluorobenzo[d]oxazole-2-carboxylate exhibit significant antibacterial activity. Specifically, compounds with oxazole substituents demonstrate in vitro potency against Gram-positive organisms (Cooper et al., 1990).
Antiproliferation Activity in Cancer Cells
- Certain derivatives of benzoxazole, closely related to this compound, have shown potential in inhibiting tumor cell proliferation. The research suggests these compounds could be effective in inducing apoptotic cell death in cancer cells and arresting cell-cycle phases (Kuzu et al., 2022).
Antiviral Activities
- Novel derivatives containing the 6-fluorobenzothiazole moiety, structurally related to this compound, have been synthesized and shown to possess curative and protective activities against certain viruses like tobacco mosaic virus (Xie et al., 2017).
Positron Emission Tomography (PET) Imaging
- Fluorinated 2-arylbenzothiazoles, which are structurally similar, may serve as novel probes for PET imaging to detect tyrosine kinase in cancers (Wang et al., 2006).
Cytotoxic Activity
- Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, closely related structurally, indicates potent cytotoxicity against certain cancer cell lines (Deady et al., 2005).
Novel Synthesis Applications
- This compound derivatives have been used in novel synthesis reactions, showing the versatility of these compounds in organic chemistry (Kudo et al., 1996).
Mechanism of Action
The mechanism of action of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is not specified in the search results. Its applications in scientific research and industry suggest that it may have diverse mechanisms of action depending on the context.
properties
IUPAC Name |
methyl 6-fluoro-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDQANBOJUVGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




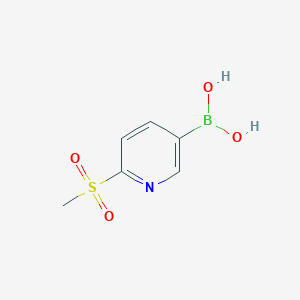
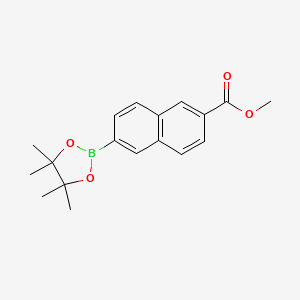

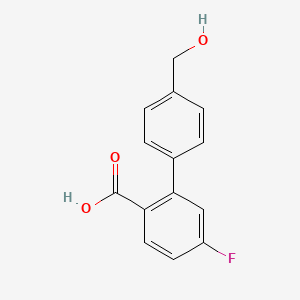
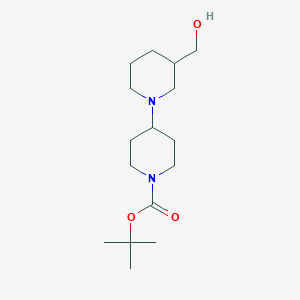
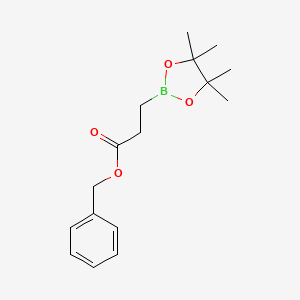
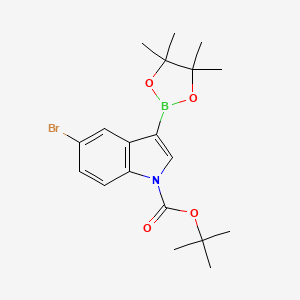
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)

